molecular formula C28H31N7O4 B11181690 2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11181690
M. Wt: 529.6 g/mol
InChI Key: VRJVUHUOWCEAGQ-UHFFFAOYSA-N
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Description

2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a piperazine ring, a pyrimidine moiety, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction using pyrimidine derivatives.

    Acetylation: The acetyl group is added to the piperazine ring via an acetylation reaction using acetic anhydride or acetyl chloride.

    Phenoxyphenyl Group Addition: The phenoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-piperazinyl)pyrimidine: Shares the pyrimidine and piperazine moieties but lacks the phenoxyphenyl group.

    4-(pyrimidin-2-yl)piperazine: Similar structure but without the acetyl and phenoxyphenyl groups.

    N-(4-phenoxyphenyl)acetamide: Contains the phenoxyphenyl and acetamide groups but lacks the piperazine and pyrimidine moieties.

Uniqueness

2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H31N7O4

Molecular Weight

529.6 g/mol

IUPAC Name

2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H31N7O4/c36-25(32-21-7-9-23(10-8-21)39-22-5-2-1-3-6-22)19-24-27(38)29-13-14-35(24)26(37)20-33-15-17-34(18-16-33)28-30-11-4-12-31-28/h1-12,24H,13-20H2,(H,29,38)(H,32,36)

InChI Key

VRJVUHUOWCEAGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CN4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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